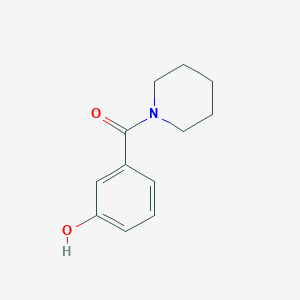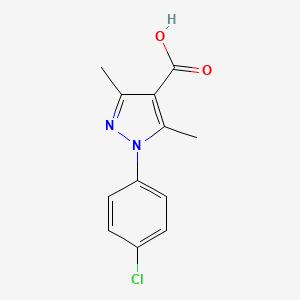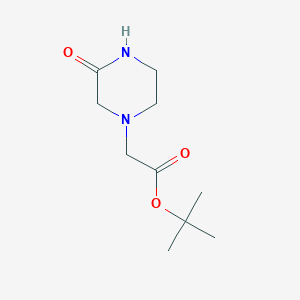
1-苯基环戊烷甲醛
概述
描述
1-Phenylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C12H14O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Phenylcyclopentanecarbaldehyde involves the use of diisobutylaluminium hydride in dichloromethane or n-heptane . The reaction occurs at -78℃ for 2 hours . After completion of the reaction, the reaction mixture is quenched with a saturated solution of potassium sodium tartrate .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is KZCVVVIPPHGCOH-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Phenylcyclopentanecarbaldehyde undergoes Pinacol-type rearrangements in the phenylcyclohexane series . The reaction mechanisms of epoxides and the corresponding diols and halogenohydrins have been studied .科学研究应用
Research and Experimental Use
As a chemical compound, 1-Phenylcyclopentanecarbaldehyde is often used in scientific research and experiments . Its properties might be studied, or it might be used as a reagent in chemical reactions.
Physicochemical Studies
The physicochemical properties of 1-Phenylcyclopentanecarbaldehyde, such as its molar refractivity, lipophilicity, and water solubility, are of interest in various research contexts . These properties can influence how the compound behaves in different environments and how it interacts with other substances.
Safety and Toxicity Studies
Information about the safety and toxicity of 1-Phenylcyclopentanecarbaldehyde is important for handling and using the compound safely . This information can also be useful in assessing the potential impacts of the compound on human health and the environment.
Computational Chemistry
1-Phenylcyclopentanecarbaldehyde can be used in computational chemistry studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use the structure of this compound to produce impressive simulation visualizations .
安全和危害
属性
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21573-69-3 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide compared to the diols and fluorohydrin?
A1: The research suggests that the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming 1-phenylcyclopentanecarbaldehyde. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)





